Sulfapyridine sodium
Overview
Description
Synthesis Analysis
The synthesis of Sulfapyridine involves a solution of p-nitrobenzenesulfonamide pyridine (1 mmol) in nano Fe powder (3 mmol), NH4Cl (5 mmol) and methanol solvent. The reaction was stirred at 80 ° C for 3 hours. After the reaction was cooled, the mixture was diluted with AcOEt, filtered, and the filtrate was steamed to precipitate the product .
Molecular Structure Analysis
Sulfapyridine is also known as 4-Amino-N-[2-pyridyl]benzene sulfonamide, N1-(Pyridin-2-yl)sulfanilamide. Its empirical formula is C11H11N3O2S, and its molecular weight is 249.29 .
Chemical Reactions Analysis
An electrochemical amplified sensor was fabricated as an analytical tool for the determination of sulfapyridine in drug samples . The cyclic voltammetric (CV) investigation confirms a pH-dependent redox reaction for sulfapyridine in the presence of one electron and one proton with maximum sensitivity at pH=7.0 .
Physical And Chemical Properties Analysis
Sulfapyridine has a melting point of 191-193°C. Its water solubility is very pH dependent . It is a good antibacterial drug, but its water solubility is very pH dependent .
Scientific Research Applications
Dermatological and Gastrointestinal Applications : Sulfapyridine and its derivatives, like sulfapyridine sodium, have shown effectiveness in decreasing glycosaminoglycans viscosity. This property is beneficial in treating conditions like dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum. The reduction in edema and inflammation is a key therapeutic effect of these compounds (Stone, 1990).
Potential in Treating Pneumococcic Meningitis : Research has indicated that sulfapyridine sodium may improve the prognosis in pneumococcic meningitis. However, this finding requires further investigation for confirmation (Hodes et al., 1939).
Effectiveness Against Bacterial Infections : In animal models, specifically rabbits, oral sulfapyridine has been effective in preventing or favorably influencing corneal infection caused by Bacillus pyocyaneus. Mild ulcers developed and healed within 24 hours (Joy, 1940).
Administration Techniques for Pneumococcic Infections : Sodium sulfapyridine administered via hypodermoclysis has shown effectiveness in treating pneumococcic infections. This method provides a higher dose and better absorption compared to oral administration (Taplin et al., 1940).
Quantitative Determination in Eyedrops : A method has been developed for the quantitative determination of sodium metabisulfite and methionine in sodium sulfapyridazine eyedrops. This advancement enables accurate quality control and extends the storage life of these eyedrops to 2.5 years (Mar'yanchik et al., 2006).
Acetylation Polymorphism in Ulcerative Colitis and Crohn's Disease : Sulfapyridine shares the same acetylation polymorphism as sulfadimidine. This similarity allows for an easy determination of acetylator phenotype in patients on sulfasalazine therapy, which can aid in adjusting dosage and treatment strategies (Das & Eastwood, 1975).
Environmental Applications : Sodium decatungstate (Na4W10O32) has been found to effectively oxidize sulfasalazine and sulfapyridine in the presence of hydrogen peroxide, demonstrating high efficiency for water depollution applications (Cheng et al., 2021).
Electrochemical Sensing : The fabrication of a sulfapyridine electrochemical sensor amplified with CuO/SWCNTs has been developed. This tool serves as a high-performance electroanalytical instrument for real sample analysis, with a linear dynamic range of 50 nM-400 M and a recovery rate of 99.13%-103.35% (Shahraki et al., 2020).
Safety And Hazards
Sulfapyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINBAXHBFSNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059570 | |
Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfapyridine sodium | |
CAS RN |
127-57-1 | |
Record name | Sulfapyridine sodium [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfapyridine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAPYRIDINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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